(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
Overview
Description
- Chemical Formula : C<sub>10</sub>H<sub>17</sub>N<sub>2</sub>O<sub>3</sub>F<sub>3</sub>
- Molecular Weight : 270.25 g/mol
- Appearance : White crystalline powder
- Solubility : Readily soluble in both water and organic solvents
- Odor : Pungent/vinegar-like
- CAS Number : 900503-36-8
- Synonyms : ®-(-)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidinium trifluoroacetate, ®-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid salt
Synthesis Analysis
- TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.
- An older route involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.
Molecular Structure Analysis
- ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid exists as a white crystalline powder.
- It is a versatile chiral auxiliary widely employed in organic chemistry.
Chemical Reactions Analysis
- TFA is used as a highly selective organocatalyst for 1,3-dipolar addition and Friedel-Crafts alkylation.
Physical And Chemical Properties Analysis
- Melting Point: 99-103 °C
- Storage Temperature: 2-8°C
Scientific Research Applications
Chemical Synthesis and Modification
Diastereoselective Alkylation : Research by Dölling et al. (1996) highlights the diastereoselective alkylation of (S)-2-t-butyl-1-t-butyloxycarbonyl-3-methyl-4-imidazolidinone (Boc-BMI) with R3SnCH2I, leading to triorganostannylmethylated Boc-BMI compounds. This process further extends to the formation of halostannylsubstituted and trifluoroacetyloxostannylated compounds, showcasing the chemical versatility of related imidazolidinone compounds in synthetic chemistry (Dölling, Krug, Hartung, & Weichmann, 1996).
Photolysis and Antimicrobial Activity : Ivanov, Lyssenko, and Traven (2020) explored the synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, employing trifluoroacetic anhydride for modifications. This study not only demonstrates the synthetic applicability of trifluoroacetic acid derivatives but also their potential in generating compounds with antimicrobial and antifungal activities (Ivanov, Lyssenko, & Traven, 2020).
Amino Acid Synthesis : Fitzi and Seebach (1988) discussed the efficient resolution of imidazolidinones derived from pivalaldehyde and glycine amides, leading to enantiomerically pure imidazolidinones. This method facilitates the synthesis of α-amino acids, illustrating the compound's role in generating chiral building blocks for further chemical synthesis (Fitzi & Seebach, 1988).
Catalysis and Reaction Mechanisms
Activation of Dihydrogen : Kronig et al. (2011) investigated the activation of dihydrogen by frustrated carbene-borane Lewis pairs, including imidazolidin-2-ylidenes. Their work highlights the role of these compounds in heterolytic dihydrogen activation and the exploration of catalytic reaction mechanisms involving imidazolidinone frameworks (Kronig, Theuergarten, Holschumacher, Bannenberg, Daniliuc, Jones, & Tamm, 2011).
Ionic Liquid-Based Fuel Cells : Souza, Padilha, Gonçalves, and Dupont (2003) presented the use of imidazolium ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMI.BF4), as outstanding electrolytes for fuel cells. This application underscores the potential of imidazolidinone derivatives in energy technologies and the development of efficient fuel cell systems (Souza, Padilha, Gonçalves, & Dupont, 2003).
Safety And Hazards
- TFA is highly corrosive.
- Hazard Statements: H314 (causes severe skin burns and eye damage), H332 (harmful if inhaled), H412 (harmful to aquatic life with long-lasting effects).
Future Directions
- Further research on its applications and potential derivatives.
properties
IUPAC Name |
(2R)-2-tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h7,9H,5H2,1-4H3;(H,6,7)/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHKOEMMPVPVOS-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458821 | |
Record name | (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid | |
CAS RN |
900503-36-8 | |
Record name | 4-Imidazolidinone, 2-(1,1-dimethylethyl)-3-methyl-, (2R)-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900503-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 900503-36-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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